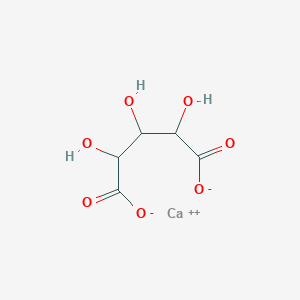
Pentaric acid, calcium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentaric acid, calcium salt, also known as calcium pentarate, is a chemical compound that consists of pentaric acid and calcium ions. This compound is known for its chelating properties, which means it can form stable complexes with metal ions. It is used in various scientific and industrial applications due to its ability to bind with metals and its stability in different conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentaric acid, calcium salt can be synthesized through the neutralization reaction between pentaric acid and calcium hydroxide. The reaction typically involves dissolving pentaric acid in water and then slowly adding calcium hydroxide while maintaining the pH at a neutral level. The reaction is exothermic, and the resulting solution is then evaporated to obtain the solid calcium salt.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale neutralization reactions. The process begins with the preparation of a concentrated solution of pentaric acid. Calcium hydroxide is then added in a controlled manner to ensure complete neutralization. The mixture is continuously stirred and heated to facilitate the reaction. After the reaction is complete, the solution is filtered to remove any impurities, and the product is crystallized and dried.
Chemical Reactions Analysis
Types of Reactions
Pentaric acid, calcium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidation states of the metal ions it chelates.
Reduction: It can be reduced under specific conditions to release the bound metal ions.
Substitution: It can undergo substitution reactions where the calcium ion is replaced by other metal ions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Metal salts such as sodium chloride, potassium nitrate.
Major Products Formed
Oxidation: Formation of higher oxidation state metal complexes.
Reduction: Release of free metal ions and formation of reduced metal complexes.
Substitution: Formation of new metal-pentarate complexes with different metal ions.
Scientific Research Applications
Pentaric acid, calcium salt has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent to study metal ion interactions and complex formation.
Biology: Employed in biochemical assays to remove metal ions that may interfere with biological processes.
Medicine: Utilized in radiopharmaceuticals for imaging and treatment of certain medical conditions.
Industry: Applied in water treatment processes to remove heavy metals and in the production of high-purity metals.
Mechanism of Action
The mechanism of action of pentaric acid, calcium salt involves the chelation of metal ions. The compound forms stable complexes with metal ions through its multiple binding sites. This chelation process involves the donation of electron pairs from the oxygen atoms of the carboxyl groups to the metal ions, forming coordinate covalent bonds. The resulting complex is highly stable and can effectively sequester metal ions, preventing them from participating in unwanted chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): Another widely used chelating agent with similar properties.
Nitrilotriacetic acid (NTA): A chelating agent with fewer binding sites compared to pentaric acid.
Diethylenetriaminepentaacetic acid (DTPA): A chelating agent with a similar structure but different binding properties.
Uniqueness
Pentaric acid, calcium salt is unique due to its specific binding affinity for calcium ions and its stability under various conditions. Unlike EDTA and NTA, pentaric acid has a higher number of binding sites, allowing it to form more stable complexes with metal ions. This makes it particularly useful in applications where strong and stable metal chelation is required.
Properties
CAS No. |
68568-63-8 |
|---|---|
Molecular Formula |
C5H6CaO7 |
Molecular Weight |
218.17 g/mol |
IUPAC Name |
calcium;2,3,4-trihydroxypentanedioate |
InChI |
InChI=1S/C5H8O7.Ca/c6-1(2(7)4(9)10)3(8)5(11)12;/h1-3,6-8H,(H,9,10)(H,11,12);/q;+2/p-2 |
InChI Key |
AYECNEQRBSXESR-UHFFFAOYSA-L |
Canonical SMILES |
C(C(C(=O)[O-])O)(C(C(=O)[O-])O)O.[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1,3-Benzothiazol-2-yl)oxy]ethan-1-ol](/img/structure/B13784772.png)




![Hexadecanamide, N-[(1R,2R)-2-hydroxy-2-(4-hydroxyphenyl)-1-(1-pyrrolidinylmethyl)ethyl]-](/img/structure/B13784784.png)
![diaminomethylidene-[2-(dimethylcarbamoyloxy)phenyl]azanium;nitrate](/img/structure/B13784790.png)
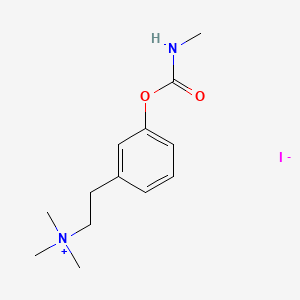
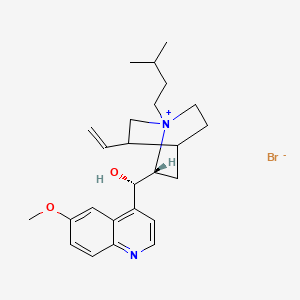
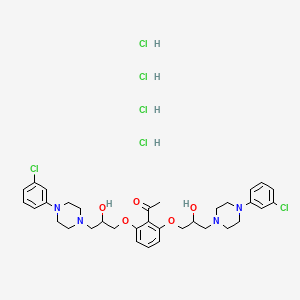
![[2-Hydroxy-3-(tridecyloxy)propyl]trimethylammonium chloride](/img/structure/B13784824.png)
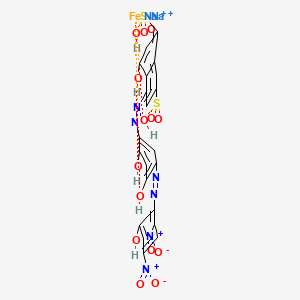
![1-[4-[2-(4-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13784852.png)
![(2R,6S,7S)-7-(1,3-benzodioxol-5-yl)-2,3-dimethoxy-8-methyl-6-prop-2-enyltricyclo[4.2.0.02,8]oct-3-en-5-one](/img/structure/B13784853.png)
